1-Methylbutyl acetate
1-Methylbutyl acetate
Sec-amyl acetate is a colorless to yellow watery liquid with a weak odor of bananas. Floats on water. Produces irritating vapor. (USCG, 1999)
(±)-2-pentanol acetate, also known as 2-acetoxypentane, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group) (±)-2-pentanol acetate exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, (±)-2-pentanol acetate is primarily located in the cytoplasm (±)-2-pentanol acetate has a herbal and tropical taste.
(±)-2-pentanol acetate, also known as 2-acetoxypentane, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group) (±)-2-pentanol acetate exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, (±)-2-pentanol acetate is primarily located in the cytoplasm (±)-2-pentanol acetate has a herbal and tropical taste.
Brand Name:
Vulcanchem
CAS No.:
626-38-0
VCID:
VC21291870
InChI:
InChI=1S/C7H14O2/c1-4-5-6(2)9-7(3)8/h6H,4-5H2,1-3H3
SMILES:
CCCC(C)OC(=O)C
Molecular Formula:
C7H14O2
CH3COOCH(CH3)C3H7
C7H14O2
CH3COOCH(CH3)C3H7
C7H14O2
Molecular Weight:
130.18 g/mol
1-Methylbutyl acetate
CAS No.: 626-38-0
Cat. No.: VC21291870
Molecular Formula: C7H14O2
CH3COOCH(CH3)C3H7
C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Sec-amyl acetate is a colorless to yellow watery liquid with a weak odor of bananas. Floats on water. Produces irritating vapor. (USCG, 1999) (±)-2-pentanol acetate, also known as 2-acetoxypentane, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group) (±)-2-pentanol acetate exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, (±)-2-pentanol acetate is primarily located in the cytoplasm (±)-2-pentanol acetate has a herbal and tropical taste. |
|---|---|
| CAS No. | 626-38-0 |
| Molecular Formula | C7H14O2 CH3COOCH(CH3)C3H7 C7H14O2 |
| Molecular Weight | 130.18 g/mol |
| IUPAC Name | pentan-2-yl acetate |
| Standard InChI | InChI=1S/C7H14O2/c1-4-5-6(2)9-7(3)8/h6H,4-5H2,1-3H3 |
| Standard InChI Key | GQKZRWSUJHVIPE-UHFFFAOYSA-N |
| SMILES | CCCC(C)OC(=O)C |
| Canonical SMILES | CCCC(C)OC(=O)C |
| Boiling Point | 271.4 °F at 760 mm Hg (USCG, 1999) 130.5 °C 130-131 °C 121 °C 271°F 249°F |
| Colorform | Colorless liquid |
| Flash Point | 89 °F (USCG, 1999) 32 °C (89 °F) closed cup 32 °C c.c. 89°F |
| Melting Point | -95.44 °F (USCG, 1999) -100.0 °C -78.5 °C -148 °C -95.44°F -109°F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator